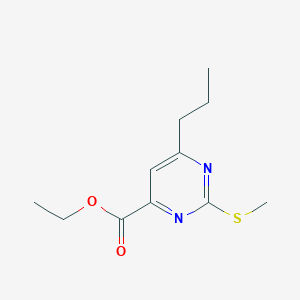
2-Methylsulfanyl-6-propyl-pyrimidine-4-carboxylic acid ethyl ester
Cat. No. B8419520
M. Wt: 240.32 g/mol
InChI Key: ZGFJFGIJPUDKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08299086B2
Procedure details


The title compound is obtained as a yellow solid (371 mg) in analogy to 6-ethyl-2-methanesulfonyl-pyrimidine-4-carboxylic acid starting from 2-methylsulfanyl-6-propyl-pyrimidine-4-carboxylic acid ethyl ester; LC-MS: tR=0.65 min, [M+H]+=244.95.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:8]=[C:7]([S:9]([CH3:12])(=[O:11])=[O:10])[N:6]=[C:5]([C:13]([OH:15])=[O:14])[CH:4]=1)[CH3:2].[CH2:16](OC(C1C=C(CCC)N=C(SC)N=1)=O)C>>[CH3:12][S:9]([C:7]1[N:6]=[C:5]([C:13]([OH:15])=[O:14])[CH:4]=[C:3]([CH2:1][CH2:2][CH3:16])[N:8]=1)(=[O:11])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC(=NC(=N1)S(=O)(=O)C)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=NC(=NC(=C1)CCC)SC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)C1=NC(=CC(=N1)C(=O)O)CCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 371 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
